4-((5-(2-Chloro-4-cyclopropylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid
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Overview
Description
4-((5-(2-Chloro-4-cyclopropylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(2-Chloro-4-cyclopropylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Chlorocyclopropyl Group: This step involves the chlorination of a cyclopropyl-substituted phenyl ring, which can be carried out using reagents like thionyl chloride or phosphorus pentachloride.
Thioether Formation: The oxadiazole ring is then coupled with the chlorocyclopropylphenyl group through a thioether linkage, typically using thiol reagents and appropriate catalysts.
Butanoic Acid Addition: Finally, the butanoic acid moiety is introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the chlorocyclopropyl group, potentially leading to ring opening or dechlorination.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dechlorinated or Reduced Derivatives: From reduction reactions.
Substituted Phenyl or Oxadiazole Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand or catalyst in various organic transformations.
Material Science:
Biology
Antimicrobial Activity: Oxadiazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in metabolic pathways.
Medicine
Drug Development: The compound can be explored for its potential as a therapeutic agent in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry
Agriculture: Possible use as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.
Mechanism of Action
The mechanism of action of 4-((5-(2-Chloro-4-cyclopropylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid would depend on its specific biological target. Generally, oxadiazole derivatives exert their effects by interacting with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. The molecular targets could include:
Enzymes: Inhibition of key enzymes involved in metabolic or signaling pathways.
Receptors: Modulation of receptor activity, leading to altered cellular responses.
DNA/RNA: Interaction with genetic material, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
- 4-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid
- 4-((5-(4-Cyclopropylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid
- 4-((5-(2-Chloro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid
Uniqueness
- Structural Features : The presence of both the chlorocyclopropyl group and the oxadiazole ring in the same molecule.
- Biological Activity : Potentially unique biological activities due to the specific combination of functional groups.
- Synthetic Accessibility : The synthetic routes and conditions required to produce this compound may differ from those of similar compounds, affecting its availability and cost.
Properties
Molecular Formula |
C15H15ClN2O3S |
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Molecular Weight |
338.8 g/mol |
IUPAC Name |
4-[[5-(2-chloro-4-cyclopropylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]butanoic acid |
InChI |
InChI=1S/C15H15ClN2O3S/c16-12-8-10(9-3-4-9)5-6-11(12)14-17-18-15(21-14)22-7-1-2-13(19)20/h5-6,8-9H,1-4,7H2,(H,19,20) |
InChI Key |
AKQOOCVXRXDGNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)C3=NN=C(O3)SCCCC(=O)O)Cl |
Origin of Product |
United States |
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